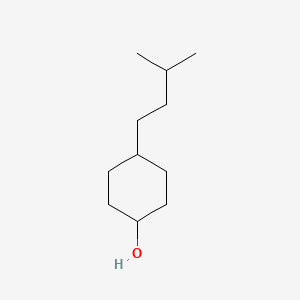

Cyclohexanol, 4-(3-methylbutyl)-

Description

Cyclohexanol, 4-(3-methylbutyl)- (CAS: 830322-14-0) is a substituted cyclohexanol derivative with the molecular formula C₁₁H₂₂O and a molecular weight of 170.296 g/mol . It is characterized by a cyclohexanol backbone substituted with a 3-methylbutyl group at the 4-position. This compound is primarily used in the fragrance industry due to its floral and woody odor profile, particularly in formulations requiring rose or geranium notes . Its stereochemistry (cis/trans isomerism) significantly influences its olfactory properties, with the cis isomer being more valued in perfumery .

Properties

IUPAC Name |

4-(3-methylbutyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGJHPSMHZLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889100 | |

| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830322-14-0 | |

| Record name | 4-(3-Methylbutyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830322-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830322140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-(3-methylbutyl)- typically involves the hydrogenation of the corresponding ketone, 4-(3-methylbutyl)cyclohexanone. This reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of Cyclohexanol, 4-(3-methylbutyl)- can be achieved through catalytic hydrogenation processes. The ketone precursor is subjected to hydrogen gas in the presence of a suitable catalyst, often at elevated temperatures and pressures to ensure complete conversion to the alcohol .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(3-methylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

Oxidation: 4-(3-methylbutyl)cyclohexanone.

Reduction: Cyclohexanol, 4-(3-methylbutyl)-.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Cyclohexanol, 4-(3-methylbutyl)- has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases . These enzymes catalyze the conversion of the alcohol to its corresponding ketone, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 4-(3-methylbutyl)-cyclohexanol, differing in substituent type, position, or branching. Key comparisons include:

Structural and Physical Properties

Notes:

- The position of the substituent (e.g., 2- vs. 4-) alters steric effects and hydrogen-bonding capacity, impacting boiling points and solubility .

- Branching (e.g., tert-butyl vs. 3-methylbutyl) influences volatility and odor intensity .

Spectroscopic Differentiation

Mass spectrometry (MS) analysis reveals challenges in distinguishing cyclohexanol derivatives due to spectral similarities. For example, cyclohexanol and its analogs often exhibit nearly identical fragmentation patterns, necessitating advanced techniques like tandem MS or nuclear magnetic resonance (NMR) for precise identification .

Key Research Findings

Fragrance Performance: The cis isomer of 4-(3-methylbutyl)-cyclohexanol exhibits superior olfactory stability compared to trans isomers, making it preferable in high-end perfumes .

Industrial Synthesis : Zeolite-based catalysts (e.g., H-BEA) enhance selectivity in alkylation reactions, reducing byproducts like cyclohexene oxides .

Environmental Impact: Substituted cyclohexanols exhibit slower biodegradation than unsubstituted cyclohexanol, raising concerns about environmental persistence .

Biological Activity

Cyclohexanol, 4-(3-methylbutyl)-, also known as 1-(3-methylbutyl)cyclohexanol, is a compound with the molecular formula and a CAS number of 830322-14-0. This compound has garnered attention for its potential biological activities, which include effects on human health and its role in various biological processes. This article reviews the available literature on its biological activity, including toxicological data, potential therapeutic applications, and relevant case studies.

Toxicological Profile

The toxicological assessment of cyclohexanol derivatives indicates that they may exhibit varying degrees of toxicity depending on their structural modifications. The following table summarizes key toxicological endpoints relevant to cyclohexanol, 4-(3-methylbutyl)-:

Pharmacological Potential

Research into the pharmacological properties of cyclohexanol derivatives highlights their potential as therapeutic agents. Some studies suggest that cyclohexanol compounds may possess anti-inflammatory and analgesic properties. For instance:

- A study evaluating various cyclohexanol derivatives found that certain modifications could enhance anti-inflammatory activity in vitro, indicating a potential pathway for drug development.

- Another investigation into the metabolic pathways of volatile organic compounds (VOCs) like cyclohexanol suggests their role in signaling mechanisms within biological systems, which could be leveraged for therapeutic applications.

Study on Volatile Organic Compounds

A recent study explored the role of VOCs, including cyclohexanol derivatives, in plant defense mechanisms. The findings indicated that these compounds could act as mediators in interspecific communication among plants and microorganisms, enhancing resistance against pathogens. This suggests a broader ecological role for cyclohexanol derivatives beyond human health implications.

Occupational Exposure Assessment

The National Institute for Occupational Safety and Health (NIOSH) has assessed the occupational exposure risks associated with various chemicals, including cyclohexanol derivatives. The assessment emphasizes the need for careful monitoring of exposure levels to prevent adverse health outcomes among workers handling these substances.

Q & A

Q. What are the common synthetic routes for Cyclohexanol, 4-(3-methylbutyl)-, and what factors influence reaction efficiency?

Cyclohexanol derivatives are typically synthesized via indirect hydration of alkenes or esterification-hydrolysis cascades. For example, a two-step reactive distillation process involving cyclohexene esterification with formic acid followed by hydrolysis can achieve high yields (~99% conversion) under optimized catalyst loading and temperature conditions . Key factors influencing efficiency include:

- Catalyst type and concentration : Acidic catalysts (e.g., H₂SO₄) improve esterification kinetics.

- Reagent molar ratios : Excess formic acid drives esterification equilibrium.

- Temperature control : Higher temperatures (80–100°C) accelerate hydrolysis but may promote side reactions.

Q. What spectroscopic techniques are used to characterize Cyclohexanol derivatives?

Structural elucidation relies on:

- Infrared (IR) spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and alkyl group (2800–3000 cm⁻¹) vibrations. For example, 4-tert-butylcyclohexanol exhibits distinct O-H stretching at 3350 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR distinguishes stereoisomers (e.g., cis/trans isomers show splitting patterns at δ 1.2–1.8 ppm for axial/equatorial protons) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 156 for C₁₀H₂₀O derivatives) confirm molecular weight .

Q. How should researchers handle Cyclohexanol derivatives safely in laboratory settings?

Key safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation risks (evidenced by OSHA HCS guidelines) .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can multivariate statistical methods optimize the catalytic conversion of Cyclohexanol derivatives?

Response Surface Methodology (RSM), such as the Box-Behnken design, enables simultaneous optimization of variables like temperature, catalyst loading, and reaction time. For cyclohexane oxidation to cyclohexanol/cyclohexanone, RSM reduced experimental runs by 70% while identifying optimal conditions (e.g., 0.5 mol% Fe catalyst, 40°C, 12 hr) for 85% conversion and >90% selectivity . Interaction effects (e.g., temperature-catalyst synergy) are quantified via ANOVA .

Q. What strategies mitigate competing reactions during substitution reactions of Cyclohexanol derivatives?

Competing oxidation or elimination can be minimized by:

- Reagent selection : Using mild electrophiles (e.g., N-bromosuccinimide over Br₂) reduces over-halogenation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms .

- Temperature modulation : Lower temperatures (<50°C) favor substitution over elimination in reactions with LiAlH₄ .

Q. How does the stereochemistry of Cyclohexanol derivatives affect their biological activity?

Stereoisomers exhibit distinct bioactivity due to receptor-binding specificity. For example, cis-4-tert-butylcyclohexanol shows 3× higher antimicrobial activity against E. coli than the trans isomer, attributed to better membrane permeability . Computational docking studies reveal cis isomers form stronger hydrogen bonds with enzyme active sites (e.g., cytochrome P450) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.